molecular formula C16H14O4S B7549802 Bis[3,4-methylenedioxybenzyl]sulfide

Bis[3,4-methylenedioxybenzyl]sulfide

Cat. No.: B7549802
M. Wt: 302.3 g/mol
InChI Key: MIATYYZLFSIKLP-UHFFFAOYSA-N
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Description

Bis[3,4-methylenedioxybenzyl]sulfide, also known as BMD, is a synthetic organic compound that has gained significant attention in scientific research due to its unique chemical properties. BMD is a sulfur-containing compound that belongs to the family of benzylsulfides. It has a molecular formula of C17H16O4S and a molecular weight of 320.37 g/mol.

Scientific Research Applications

  • Histone Deacetylase Inhibition and Antitumor Activity : Bis(4-hydroxybenzyl)sulfide, a related sulfur compound, has been found to inhibit histone deacetylase (HDAC) and exhibit growth inhibitory activity on human tumor cell lines, particularly on the MDA-MB-231 breast tumor cell line (Son, Lee, Yang, & Moon, 2007).

  • Antioxidant Properties : The synthesis of Bis(3,5-di-tert-butyl-4-hydroxybenzyl) sulfide, an antioxidant, has been improved. The study reports a high yield and discusses the recycling of solvents and the possibility of cycle experiments using reaction mother liquor (Min, 2013).

  • Quality Control in Medicinal Applications : New biologically active substances, including Bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide, have shown promising antioxidant, anti-inflammatory, hepatoprotective, cytoprotective, and haemorheological activities, making them potential medicinal antioxidant drugs. The study focuses on developing and validating methods for determining impurities in these substances (Shinko et al., 2022).

  • Spectrophotometric Analysis for Authenticity and Quantification : A study developed spectrophotometric techniques for establishing the authenticity and quantification of Bis-[3’(3,5-di-tret-butyl-4-hydroxyphenyl)propyl]sulfide and related compounds, demonstrating the importance of analytical methods for these antioxidants (Шинко, Терентьева, & Ивановская, 2020).

  • Photostabilization Applications : Research on photo-stabilization of cis-1,4-polybutadiene with phenylene sulphide oligomers suggests that these compounds, including bis(4-hydroxyphenylene)sulphide, can be effective photo-stabilizers. The study provides a detailed comparison with commercial sulfur-containing compounds (Lucki, 1985).

  • Electropolymerization Behavior : Bis(thiophene) sulfides, including Bis(oligothienyl) sulfides, have been synthesized and their electrochemical properties investigated. The study explores their potential in forming polymers upon electro-oxidation, which is relevant in the creation of poly(oligothienyl sulfides) (Chahma, Myles, & Hicks, 2005).

  • Corrosion Inhibition : Novel Bis Schiff’s Bases, which include bis-phenol structures, have been evaluated for their corrosion inhibiting properties on mild steel. These compounds have shown significant potential as corrosion inhibitors in acidic environments (Singh & Quraishi, 2016).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfanylmethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S/c1-3-13-15(19-9-17-13)5-11(1)7-21-8-12-2-4-14-16(6-12)20-10-18-14/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIATYYZLFSIKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CSCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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